molecular formula C16H16N2OS B2446983 N-[2-(2-methyl-1H-indol-1-yl)ethyl]thiophene-2-carboxamide CAS No. 689264-66-2

N-[2-(2-methyl-1H-indol-1-yl)ethyl]thiophene-2-carboxamide

Cat. No.: B2446983
CAS No.: 689264-66-2
M. Wt: 284.38
InChI Key: UFDPWGXDFVZEIZ-UHFFFAOYSA-N
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Description

N-[2-(2-methyl-1H-indol-1-yl)ethyl]thiophene-2-carboxamide: is an organic compound belonging to the class of 3-alkylindoles. It features an indole moiety with an alkyl chain at the 3-position and a thiophene carboxamide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(2-methyl-1H-indol-1-yl)ethyl]thiophene-2-carboxamide typically involves the condensation of 2-methylindole with an appropriate thiophene carboxylic acid derivative. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide) to activate the carboxylic acid group .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-[2-(2-methyl-1H-indol-1-yl)ethyl]thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-[2-(2-methyl-1H-indol-1-yl)ethyl]thiophene-2-carboxamide is used as a building block in the synthesis of more complex organic molecules.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. The presence of the indole and thiophene moieties allows it to interact with various biological targets, making it a candidate for drug discovery and development .

Medicine: The compound’s potential therapeutic properties are being investigated, particularly its ability to inhibit specific enzymes involved in disease pathways. It may serve as a lead compound for the development of new pharmaceuticals .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in organic electronics and optoelectronic devices .

Mechanism of Action

The mechanism of action of N-[2-(2-methyl-1H-indol-1-yl)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s indole moiety can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition of their activity. The thiophene carboxamide group further enhances its binding affinity and specificity .

Comparison with Similar Compounds

  • N-[2-(1H-indol-3-yl)ethyl]thiophene-2-carboxamide
  • N-[2-(2-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide

Comparison: N-[2-(2-methyl-1H-indol-1-yl)ethyl]thiophene-2-carboxamide is unique due to the presence of the 2-methyl group on the indole ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards biological targets, making it a valuable candidate for further research .

Properties

IUPAC Name

N-[2-(2-methylindol-1-yl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2OS/c1-12-11-13-5-2-3-6-14(13)18(12)9-8-17-16(19)15-7-4-10-20-15/h2-7,10-11H,8-9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFDPWGXDFVZEIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N1CCNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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